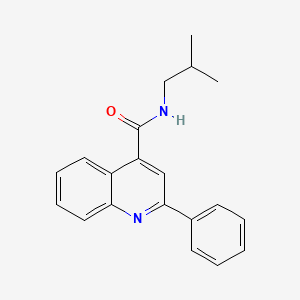

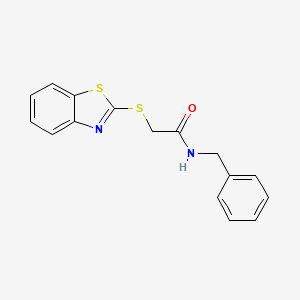

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, also known as DCFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Fluorination

The compound and its derivatives are pivotal in the enantioselective fluorination of organic compounds. For instance, derivatives of N-fluorobenzenesulfonamide have been fine-tuned to enhance reactivity and selectivity in fluorination reactions. Such derivatives were used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding high yields and enantioselectivities. This demonstrates the compound's role in synthesizing enantiomerically pure substances, crucial in drug development and synthetic chemistry (Wang et al., 2014).

Catalyst-Free Aminochlorination

A novel catalyst-free aminochlorination of alkenes, utilizing N-chloro-N-fluorobenzenesulfonamide (CFBSA), showcases the reagent's versatility in organic synthesis. This process yields regioselective chloroamino and fluoroamino adducts, highlighting the influence of fluorine for reactivity and selectivity. The method opens pathways to various transformations, including the formation of chloroamines and aziridines, indicating the compound's contribution to expanding the toolkit for organic synthesis (Pu et al., 2016).

Supramolecular Architecture

The structural characteristics of N-phenylbenzenesulfonamide derivatives have been explored for their potential in forming diverse supramolecular architectures. These compounds' crystal structures reveal how different weak interactions can mediate the assembly of molecules into complex structures. Such studies are fundamental in materials science, offering insights into designing materials with specific properties based on molecular architecture (Shakuntala et al., 2017).

Anticancer Drug Development

Research into dibenzenesulfonamides, structurally related to N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, has identified potential anticancer properties. These compounds have shown the ability to induce apoptosis and autophagy in cancer cells while inhibiting carbonic anhydrase isoenzymes associated with tumor growth. Such findings underscore the compound's relevance in medicinal chemistry, highlighting its potential in developing new anticancer therapies (Gul et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to target mycobacterial energetics

Mode of Action

It’s worth noting that related compounds have been found to disrupt mycobacterial energetics . This disruption could potentially result from the compound’s interaction with its targets, leading to changes in the organism’s energy production and utilization.

Biochemical Pathways

Given the reported disruption of mycobacterial energetics , it’s plausible that the compound affects pathways related to energy production and utilization in the organism

Result of Action

The disruption of mycobacterial energetics suggests that the compound may have significant effects on the organism’s energy production and utilization, potentially leading to growth inhibition or cell death.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAYWFLCSDQSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)